![molecular formula C16H25NO5 B14218362 Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester CAS No. 549515-10-8](/img/structure/B14218362.png)
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the 2,4,6-trimethoxyphenyl group adds to its distinctiveness, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester typically involves the reaction of butyl isocyanate with 2,4,6-trimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors in biological systems. The 2,4,6-trimethoxyphenyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl ester: A simpler ester with similar reactivity but lacking the 2,4,6-trimethoxyphenyl group.
Carbamic acid, ethyl ester: Another ester with comparable properties but different alkyl chain length.
Carbamic acid, phenyl ester: Contains a phenyl group instead of the 2,4,6-trimethoxyphenyl group, leading to different chemical and biological properties.
Uniqueness: The presence of the 2,4,6-trimethoxyphenyl group in carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester distinguishes it from other carbamates. This group enhances its chemical stability and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
549515-10-8 |
|---|---|
Molekularformel |
C16H25NO5 |
Molekulargewicht |
311.37 g/mol |
IUPAC-Name |
methyl N-butyl-N-[(2,4,6-trimethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H25NO5/c1-6-7-8-17(16(18)22-5)11-13-14(20-3)9-12(19-2)10-15(13)21-4/h9-10H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
KLSZPOHGQAKAFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=C(C=C(C=C1OC)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


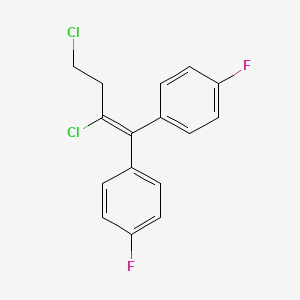
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
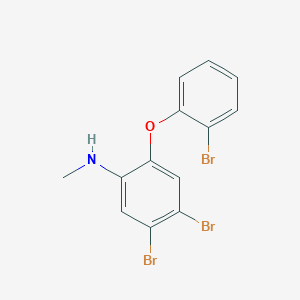
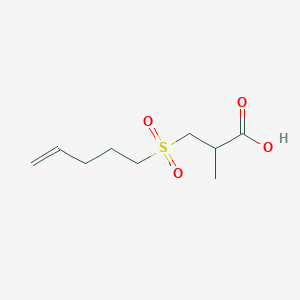
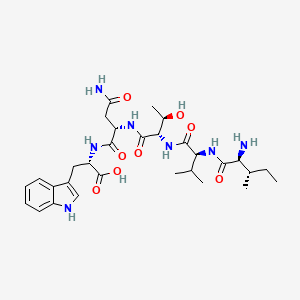
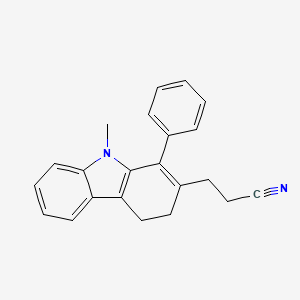
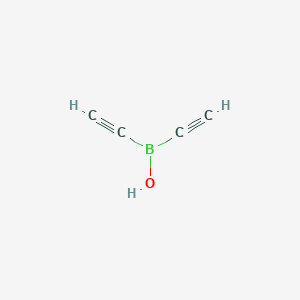
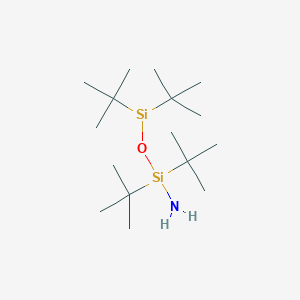
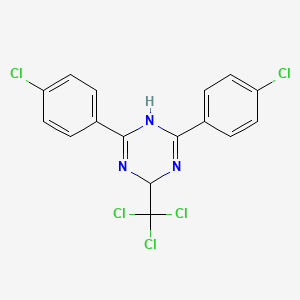
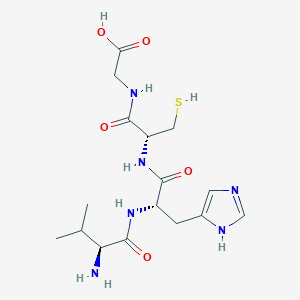
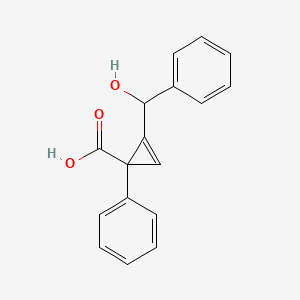

![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)

